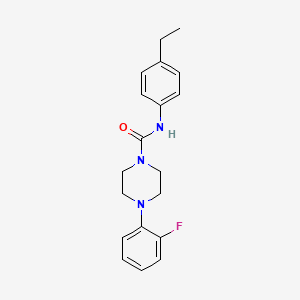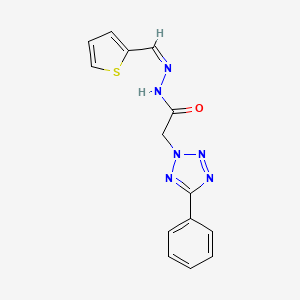![molecular formula C17H13Cl2N3OS B5297384 N-(2,4-dichlorophenyl)-2-[(4-methyl-1-phthalazinyl)thio]acetamide](/img/structure/B5297384.png)
N-(2,4-dichlorophenyl)-2-[(4-methyl-1-phthalazinyl)thio]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dichlorophenyl)-2-[(4-methyl-1-phthalazinyl)thio]acetamide, commonly known as Dimebolin, is a synthetic compound that has been extensively studied for its potential therapeutic effects. It was originally developed as an antihistamine, but later studies revealed its potential as a neuroprotective and cognitive-enhancing agent.
Mécanisme D'action
The exact mechanism of action of Dimebolin is not fully understood, but it is thought to involve modulation of neurotransmitter systems in the brain. It has been shown to enhance cholinergic neurotransmission, increase dopamine release, and inhibit NMDA receptors. Dimebolin also has antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Dimebolin has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to increase glucose metabolism in the brain, enhance mitochondrial function, and reduce oxidative stress. Dimebolin has also been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuroplasticity and cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Dimebolin in lab experiments is its well-established synthesis method and relatively low cost. Dimebolin has also been shown to have a wide range of potential therapeutic effects, making it a versatile tool for studying various neurological and psychiatric disorders. However, one limitation is that the exact mechanism of action is not fully understood, which may make it difficult to interpret results from experiments.
Orientations Futures
There are a number of potential future directions for research on Dimebolin. One area of interest is its potential as a treatment for neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Another area of interest is its potential as a cognitive enhancer, particularly in individuals with cognitive impairment. Further research is also needed to fully understand the mechanism of action and potential side effects of Dimebolin. Overall, Dimebolin has shown great promise as a therapeutic agent and warrants further investigation.
Méthodes De Synthèse
Dimebolin can be synthesized by reacting 2,4-dichlorophenylacetonitrile with 4-methylphthalazin-1-amine in the presence of sodium hydride and carbon disulfide. The resulting intermediate is then treated with thioacetic acid to yield the final product. The synthesis method has been well established and is relatively straightforward.
Applications De Recherche Scientifique
Dimebolin has been extensively studied for its potential therapeutic effects in a variety of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, Huntington's disease, and schizophrenia. It has been shown to have neuroprotective effects, enhance cognitive function, and improve memory retention in animal models. Dimebolin has also been investigated for its potential as a treatment for drug addiction and alcoholism.
Propriétés
IUPAC Name |
N-(2,4-dichlorophenyl)-2-(4-methylphthalazin-1-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3OS/c1-10-12-4-2-3-5-13(12)17(22-21-10)24-9-16(23)20-15-7-6-11(18)8-14(15)19/h2-8H,9H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHZYFKZBNOSZES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C2=CC=CC=C12)SCC(=O)NC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-Dichlorophenyl)-2-[(4-methyl-1-phthalazinyl)sulfanyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-amino-3-[1-cyano-2-(3-phenoxyphenyl)vinyl]-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B5297318.png)
![6-[(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B5297325.png)
![methyl 4-{[3-(2-pyridinylmethoxy)-1-piperidinyl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B5297330.png)
![N-[2-(dimethylamino)ethyl]-3-isopropoxybenzamide](/img/structure/B5297335.png)
![N-(3,5-difluorophenyl)-N'-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5297337.png)
![8-ethoxy-2-oxo-N-[1-(tetrahydro-2-furanyl)ethyl]-2H-chromene-3-carboxamide](/img/structure/B5297349.png)
![2-[4-(2,3-dihydro-1H-indol-1-yl)-4-oxobutyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5297355.png)

![1-[3-(2-fluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-1-oxopropan-2-ol](/img/structure/B5297371.png)
![(4R)-4-{4-[({[(3-chloro-4-methylphenyl)amino]carbonyl}amino)methyl]-1H-1,2,3-triazol-1-yl}-N-methyl-L-prolinamide hydrochloride](/img/structure/B5297374.png)
![N-(3-chlorophenyl)-N'-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5297389.png)
![N-[(8-methoxy-5-quinolinyl)methyl]-N-methyl-2-(3-pyrrolidinyl)benzamide hydrochloride](/img/structure/B5297399.png)
![2-{2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B5297406.png)